molecular formula C33H30BrOP B12678575 benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate CAS No. 94231-10-4

benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate

Cat. No.: B12678575
CAS No.: 94231-10-4
M. Wt: 553.5 g/mol
InChI Key: SUFZFDLJMKKCNN-UHFFFAOYSA-M
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Description

Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate is a complex organic compound that combines the properties of both benzyltriphenylphosphonium and 4-bromo-2,6-dimethylphenolate. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate typically involves the reaction of benzyltriphenylphosphonium bromide with 4-bromo-2,6-dimethylphenol. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriphenylphosphonium bromide
  • 4-bromo-2,6-dimethylphenol
  • Triphenylphosphine oxide

Uniqueness

Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate is unique due to its combined properties of both benzyltriphenylphosphonium and 4-bromo-2,6-dimethylphenolate. This combination imparts distinct reactivity and functionality, making it valuable for specific applications that require these combined properties .

Properties

CAS No.

94231-10-4

Molecular Formula

C33H30BrOP

Molecular Weight

553.5 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate

InChI

InChI=1S/C25H22P.C8H9BrO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-3-7(9)4-6(2)8(5)10/h1-20H,21H2;3-4,10H,1-2H3/q+1;/p-1

InChI Key

SUFZFDLJMKKCNN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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